N-(1-cyclopropylethyl)-1-ethyl-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC17810719
Molecular Formula: C10H17N3
Molecular Weight: 179.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H17N3 |
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Molecular Weight | 179.26 g/mol |
IUPAC Name | N-(1-cyclopropylethyl)-1-ethylpyrazol-4-amine |
Standard InChI | InChI=1S/C10H17N3/c1-3-13-7-10(6-11-13)12-8(2)9-4-5-9/h6-9,12H,3-5H2,1-2H3 |
Standard InChI Key | YCIIKVRCPJDKDC-UHFFFAOYSA-N |
Canonical SMILES | CCN1C=C(C=N1)NC(C)C2CC2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N-(1-Cyclopropylethyl)-1-ethyl-1H-pyrazol-4-amine belongs to the pyrazole family, a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms. The compound’s structure features:
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A pyrazole core (1H-pyrazol-4-amine) with an ethyl group at the 1-position.
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A cyclopropylethyl substituent attached to the amine group at the 4-position.
The cyclopropane ring introduces steric and electronic effects that influence the compound’s reactivity and interactions with biological targets .
Physicochemical Properties
While experimental data for this specific compound are scarce, properties can be inferred from analogs such as 1-ethyl-1H-pyrazol-4-amine (CAS 876343-24-7) :
Property | Value (Analog) | Inferred Value (Target Compound) |
---|---|---|
Molecular Formula | C₅H₉N₃ | C₈H₁₅N₃ |
Molecular Weight | 111.15 g/mol | 153.23 g/mol |
LogP (Partition Coeff.) | 0.22 | ~1.5–2.0* |
Solubility | 16.4 mg/mL (water) | Low aqueous solubility |
pKa | ~4.5 (amine) | Similar amine pKa |
*Estimated based on cyclopropylethyl hydrophobicity .
Synthesis and Reaction Pathways
Key Synthetic Strategies
The synthesis of N-(1-cyclopropylethyl)-1-ethyl-1H-pyrazol-4-amine likely involves alkylation or reductive amination of 1-ethyl-1H-pyrazol-4-amine. Patent examples demonstrate analogous reactions:
Optimization Challenges
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Steric hindrance from the cyclopropylethyl group may reduce reaction efficiency.
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Purification often requires chromatography (e.g., silica gel with CH₂Cl₂/MeOH) .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Predicted ¹H NMR signals (DMSO-d₆, 400 MHz) :
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δ 1.10–1.30 (m, 7H): Cyclopropane CH₂ and ethyl CH₃.
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δ 3.70–4.10 (q, 2H): Ethyl N-CH₂.
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δ 7.50–7.90 (s, 2H): Pyrazole C-H.
Mass Spectrometry
Pharmacological and Material Applications
Drug Discovery
Pyrazole derivatives are explored as kinase inhibitors and antimicrobial agents. The cyclopropylethyl group may enhance blood-brain barrier permeability (predicted LogBB: −0.5) .
Coordination Chemistry
The amine group can act as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), enabling applications in catalysis .
Future Directions
Synthetic Innovations
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Flow chemistry to improve yield and scalability.
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Enantioselective synthesis for chiral variants.
Biological Screening
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